molecular formula C11H12ClN3 B188714 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 135875-11-5

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

Cat. No.: B188714
CAS No.: 135875-11-5
M. Wt: 221.68 g/mol
InChI Key: TUQCFGVWQPJWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a heterocyclic compound that features a diazepine ring fused with a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with suitable reagents to form the desired diazepine ring . The reaction conditions often include solvent-free environments and mild temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. For instance, it may act as a selective serotonin receptor agonist, influencing neurotransmitter pathways . The compound’s effects are mediated through binding to these receptors, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is unique due to its specific structural features and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical behavior .

Properties

CAS No.

135875-11-5

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole

InChI

InChI=1S/C11H12ClN3/c12-8-1-2-10-9(7-8)14-11-3-4-13-5-6-15(10)11/h1-2,7,13H,3-6H2

InChI Key

TUQCFGVWQPJWRV-UHFFFAOYSA-N

SMILES

C1CNCCN2C1=NC3=C2C=CC(=C3)Cl

Canonical SMILES

C1CNCCN2C1=NC3=C2C=CC(=C3)Cl

Synonyms

1H-[1,4]Diazepino[1,7-a]benziMidazole, 8-chloro-2,3,4,5-tetrahydro-

Origin of Product

United States

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